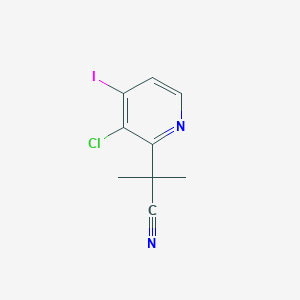

2-(3-Chloro-4-iodopyridin-2-yl)-2-methylpropanenitrile

Description

2-(3-Chloro-4-iodopyridin-2-yl)-2-methylpropanenitrile is a halogenated pyridine derivative featuring a nitrile functional group. Its molecular structure includes a pyridine ring substituted with chlorine at position 3, iodine at position 4, and a branched 2-methylpropanenitrile group at position 2. The molecular formula is C₉H₈ClIN₂, with a molecular weight of approximately 352.53 g/mol.

Properties

IUPAC Name |

2-(3-chloro-4-iodopyridin-2-yl)-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClIN2/c1-9(2,5-12)8-7(10)6(11)3-4-13-8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHALZGYZPJCKAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=NC=CC(=C1Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-iodopyridin-2-yl)-2-methylpropanenitrile typically involves the halogenation of a pyridine derivative followed by the introduction of the nitrile and methyl groups. One common method includes the use of 3-chloro-4-iodopyridine as a starting material, which undergoes a series of reactions to introduce the nitrile and methyl groups under controlled conditions. The reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The choice of raw materials, reaction conditions, and purification methods are optimized to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-iodopyridin-2-yl)-2-methylpropanenitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.

Scientific Research Applications

2-(3-Chloro-4-iodopyridin-2-yl)-2-methylpropanenitrile has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-iodopyridin-2-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The presence of the chlorine and iodine atoms, along with the nitrile group, allows the compound to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Procyazine

- Structure: 2-((4-Chloro-6-(cyclopropylamino)-1,3,5-triazine-2-yl)amino)-2-methylpropanenitrile .

- Molecular Formula : C₁₀H₁₃ClN₆.

- Key Features: Triazine core instead of pyridine. Substituted with chlorine, cyclopropylamino, and nitrile groups.

- Application : Herbicide due to its triazine-based herbicidal activity .

- Comparison : The triazine ring enhances stability and agricultural utility, whereas the pyridine core in the target compound may offer different electronic properties for pharmaceutical applications.

2-((2-Chloro-4-iodopyridin-3-yl)methylene)malononitrile

- Structure: Features a pyridine ring with Cl (position 2), I (position 4), and a methylene-linked malononitrile group .

- Molecular Formula : C₉H₃ClIN₂ (exact formula varies based on substituent positions).

- Key Features: Additional nitrile groups via malononitrile.

- Comparison: The malononitrile group increases electrophilicity, making this compound more reactive than the target compound’s branched nitrile group.

2-(3-Aminophenyl)-2-methylpropanenitrile

- Structure: Benzene ring substituted with an amino group and 2-methylpropanenitrile .

- Molecular Formula : C₁₀H₁₂N₂.

- Comparison : The absence of halogens and pyridine reduces steric and electronic effects, limiting its utility in halogen-specific reactions.

Substituent Effects and Reactivity

Physicochemical Properties

- Solubility: The target compound’s iodine substituent increases molecular weight and hydrophobicity compared to non-halogenated analogues.

- Melting Point: Halogenation (Cl, I) likely raises the melting point relative to non-halogenated nitriles.

Q & A

What are the critical considerations for synthesizing 2-(3-Chloro-4-iodopyridin-2-yl)-2-methylpropanenitrile with high regioselectivity?

Answer:

Synthesis of this compound requires precise control over halogen placement on the pyridine ring. A common approach involves:

- Halogenation sequence : Iodination at position 4 of pyridine via electrophilic substitution (e.g., using ICl or NIS), followed by chlorination at position 3 using POCl₃ or Cl₂ gas under controlled conditions .

- Nitrile introduction : The 2-methylpropanenitrile group can be introduced via nucleophilic substitution or cross-coupling (e.g., Kumada coupling with pre-functionalized nitrile precursors) .

Key challenges : - Avoiding over-halogenation or displacement of iodine during subsequent steps.

- Monitoring reaction progress via LC-MS or <sup>1</sup>H NMR to confirm regioselectivity.

How can conflicting spectroscopic data (e.g., NMR or HRMS) for this compound be resolved?

Answer:

Discrepancies often arise from:

- Tautomerism : The pyridine ring’s electronic environment may cause unexpected splitting in <sup>13</sup>C NMR. Compare computed spectra (DFT methods) with experimental data .

- Isotopic patterns : The iodine atom (127 I, 100% abundance) and chlorine (35/37 Cl) create distinct HRMS isotopic clusters. Validate using software like mMass to simulate and match observed patterns .

- Impurity interference : Residual solvents (e.g., DMF) or byproducts (e.g., dehalogenated analogs) may overlap signals. Purify via preparative HPLC or column chromatography and re-analyze .

What methodologies are recommended for studying the reactivity of the nitrile group in this compound under catalytic conditions?

Answer:

The nitrile’s reactivity can be explored through:

- Hydrolysis : Use acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) conditions to convert nitrile to carboxylic acid or amide, monitoring via IR (loss of ν(C≡N) ~2250 cm⁻¹) .

- Cycloaddition : Employ Cu-catalyzed azide-alkyne cycloaddition (CuAAC) if the nitrile is modified to an alkyne, though steric hindrance from the 2-methyl group may limit reactivity .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) to primary amine, but note potential dehalogenation of iodine under high pressure .

How does the electronic effect of the 4-iodo substituent influence the compound’s participation in cross-coupling reactions?

Answer:

The 4-iodo group acts as a superior leaving group compared to chloro or bromo analogs, enabling:

- Suzuki-Miyaura coupling : React with aryl boronic acids at 80–100°C using Pd(PPh₃)₄ catalyst. The 3-chloro group remains inert under these conditions .

- Ullmann coupling : For C–N bond formation, though competing deiodination may occur. Optimize using CuI/1,10-phenanthroline in DMF at 120°C .

Data Table : Comparison of Halogen Reactivity in Cross-Coupling

| Halogen (Position) | Reaction Type | Yield (%) | Byproducts |

|---|---|---|---|

| I (4) | Suzuki-Miyaura | 85–92 | Trace deiodination |

| Cl (3) | Negishi Coupling | <10 | Unreacted starting material |

What strategies are effective for designing analogs of this compound to explore structure-activity relationships (SAR) in agrochemical research?

Answer:

Focus on modular substitutions:

- Pyridine ring modifications : Replace iodine with CF₃ or SCF₃ to alter lipophilicity and binding affinity .

- Nitrile bioisosteres : Substitute with tetrazole or carboxylate groups to assess impact on herbicidal activity .

- Steric effects : Introduce bulkier groups (e.g., tert-butyl) at the 2-methyl position to probe steric tolerance in target enzymes .

Advanced Tip : Use molecular docking (AutoDock Vina) to predict interactions with acetolactate synthase (ALS), a common herbicide target .

How can researchers address low yields in the final step of synthesizing this compound?

Answer:

Low yields often stem from:

- Incomplete halogenation : Ensure stoichiometric excess of iodinating/chlorinating agents and monitor via TLC.

- Steric hindrance : The 2-methyl group may slow nitrile formation. Switch to bulkier bases (e.g., DBU) to enhance deprotonation .

- Purification losses : Use silica gel with lower activity (e.g., 10% H₂O) or switch to reverse-phase chromatography for polar intermediates .

What are the best practices for characterizing this compound’s stability under various storage conditions?

Answer:

Conduct accelerated stability studies:

- Thermal stability : Heat samples to 40°C/75% RH for 4 weeks, analyze degradation via HPLC. Iodine may dissociate at >60°C .

- Light sensitivity : Expose to UV (320–400 nm) for 48h; monitor for color change or precipitate formation.

Data Table : Stability Profile

| Condition | Degradation Products | % Loss (28 days) |

|---|---|---|

| Dark, 25°C | None | <2% |

| UV light, 40°C | Deiodinated analog | 15–20% |

What advanced spectroscopic techniques are recommended for resolving ambiguities in the compound’s 3D structure?

Answer:

- X-ray crystallography : Grow single crystals via slow evaporation in EtOAc/hexane. The iodine atom provides strong anomalous scattering for precise structure determination .

- NOESY NMR : Identify spatial proximity between the 2-methyl group and pyridine protons to confirm substituent orientation .

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compare experimental vs. computed <sup>19</sup>F NMR (if fluorine analogs are synthesized) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.